molecular formula C13H8FN3O2 B2534878 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1541040-39-4

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No. B2534878
CAS RN: 1541040-39-4
M. Wt: 257.224
InChI Key: RYCSVBWSNGIJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized through various methods . A common approach involves a three-step reaction sequence that engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) . This atom-economical, one-pot, three-step cascade process has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The reaction can also be performed using enantiomeric starting materials, leading to enantiomeric quinazolinotriazolobenzodiazepine .

Scientific Research Applications

Selective Sensitization of Lanthanide Emissions

Triarylboron-functionalized dipicolinic acids have been synthesized to effectively sensitize the emissions of Eu(III) and Tb(III) ions, showing high quantum efficiency. This research indicates potential applications in materials science, particularly in the development of luminescent materials (Park et al., 2014).

Antimycobacterial Agents

Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been designed and synthesized as antimycobacterial agents, showing potent inhibition against the Mycobacterium tuberculosis H37Rv strain. This research highlights the therapeutic potential of these compounds in treating tuberculosis (Abdel-Rahman et al., 2009).

Metal-Free Synthesis of Triazolopyridines

A novel metal-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed, featuring short reaction times and high yields. This research provides a new avenue for synthesizing biologically important heterocycles efficiently (Zheng et al., 2014).

Selective Al(3+) Sensors

Pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized as selective ratiometric and colorimetric chemosensors for Al(3+), demonstrating potential applications in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

A2A Adenosine Receptor Molecular Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as valuable pharmacological probes for studying the receptor, suggesting their use in drug development and molecular pharmacology (Kumar et al., 2011).

Anticancer Agents Targeting Tubulin

Triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition, distinct from that of paclitaxel and vincristine. This research expands the arsenal of anticancer drugs and provides insights into novel therapeutic targets (Zhang et al., 2007).

properties

IUPAC Name

2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-15-11-5-4-9(13(18)19)7-17(11)16-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSVBWSNGIJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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